molecular formula C13H11NO4 B13460527 3-(5-Hydroxybenzofuran-3-yl)piperidine-2,6-dione

3-(5-Hydroxybenzofuran-3-yl)piperidine-2,6-dione

Cat. No.: B13460527
M. Wt: 245.23 g/mol
InChI Key: XTQGVDPJQHBVMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-hydroxy-1-benzofuran-3-yl)piperidine-2,6-dione is a complex organic compound that features a benzofuran ring fused with a piperidine-2,6-dione moiety. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, and anti-inflammatory properties . This compound, due to its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-hydroxy-1-benzofuran-3-yl)piperidine-2,6-dione typically involves multiple steps, starting with the formation of the benzofuran ring. One common method is the cyclization of ortho-hydroxyaryl ketones with aldehydes under acidic conditions . The piperidine-2,6-dione moiety can be introduced through a series of nucleophilic substitution reactions, followed by cyclization.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, temperature control, and solvent selection to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

3-(5-hydroxy-1-benzofuran-3-yl)piperidine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(5-hydroxy-1-benzofuran-3-yl)piperidine-2,6-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential anti-tumor and antibacterial properties.

    Medicine: Investigated for its potential use in drug development, particularly for anti-inflammatory and anti-cancer therapies.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(5-hydroxy-1-benzofuran-3-yl)piperidine-2,6-dione involves its interaction with various molecular targets. The benzofuran ring can intercalate with DNA, inhibiting the replication of cancer cells. The piperidine-2,6-dione moiety can interact with enzymes, inhibiting their activity and leading to anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C13H11NO4

Molecular Weight

245.23 g/mol

IUPAC Name

3-(5-hydroxy-1-benzofuran-3-yl)piperidine-2,6-dione

InChI

InChI=1S/C13H11NO4/c15-7-1-3-11-9(5-7)10(6-18-11)8-2-4-12(16)14-13(8)17/h1,3,5-6,8,15H,2,4H2,(H,14,16,17)

InChI Key

XTQGVDPJQHBVMK-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1C2=COC3=C2C=C(C=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.